SAR131675

概要

説明

SAR131675は、血管内皮成長因子受容体3(VEGFR3)の強力で選択的な阻害剤です。この化合物は、特に腫瘍学および抗血管新生研究における潜在的な治療用途により、大きな注目を集めています。 VEGFR3は、リンパ管新生、つまりリンパ管の形成において重要な役割を果たしており、this compoundは、異常なリンパ管の成長を伴う疾患の研究および治療において貴重なツールとなっています .

準備方法

合成経路と反応条件

SAR131675の合成には、通常、主要な中間体の調製から始まる複数のステップが含まれます。一般的な合成経路の1つは、一連の縮合反応と環化反応を通じてコア構造を形成することを含みます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。 たとえば、コア構造中の炭素-炭素結合を形成するために、パラジウム触媒カップリング反応がしばしば用いられます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、一貫した品質とスケーラビリティを確保するために、工業用反応器と連続フローシステムの使用が含まれます。 プロセスは、費用対効果と環境の持続可能性のために最適化されており、廃棄物とエネルギー消費を最小限に抑えるグリーンケミストリーの原則をしばしば組み込んでいます .

化学反応の分析

反応の種類

SAR131675は、次を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を修飾することができ、その生物学的活性を変化させる可能性があります。

還元: 特定の官能基をより反応性の高い形態に変換するために使用されます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で用います。

還元: 触媒としてパラジウム担持炭素(Pd / C)を用いた水素ガス。

主な生成物

これらの反応から形成される主な生成物は、関与する特定の官能基によって異なります。 たとえば、this compoundの酸化により、ケトンまたはカルボン酸が形成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および反応機構の研究におけるモデル化合物として使用されます。

生物学: リンパ管新生におけるVEGFR3の役割とそのさまざまな疾患における影響を調査します。

医学: リンパ管を標的とすることで、腫瘍の増殖と転移を抑制する、がん治療における潜在的な治療用途を探求します。

科学的研究の応用

Therapeutic Applications

1. Oncology

SAR131675 has shown promise in cancer treatment by targeting lymphangiogenesis, which is often associated with tumor spread.

- Case Study: Tumor Growth Inhibition

In a study involving murine models with colorectal liver metastasis, treatment with this compound resulted in an 84% reduction in tumor growth compared to control groups. The compound altered the immune response within tumors and surrounding tissues, indicating its potential to modulate tumor microenvironments effectively .

| Treatment Group | Tumor Growth Inhibition (%) |

|---|---|

| Control | 0 |

| This compound | 84 |

2. Diabetic Nephropathy

Research indicates that this compound may prevent diabetic nephropathy by inhibiting renal lymphangiogenesis. In diabetic mouse models, treatment led to significant reductions in systemic inflammation markers and improved renal function indicators such as serum cholesterol and triglyceride levels .

| Parameter | Control (db/db) | This compound Treatment |

|---|---|---|

| Serum Cholesterol (mg/dL) | High | Significantly Lowered |

| Blood Urea Nitrogen (mg/dL) | Elevated | Not Different |

| Inflammatory Markers (MCP-1) | High | Significantly Lowered |

3. Apoptosis Induction

This compound has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs). The compound decreased cell viability and triggered mitochondrial dysfunction, leading to features of apoptosis such as increased reactive oxygen species (ROS) generation and caspase-3 activation .

Biochemical Properties

This compound exhibits high selectivity for VEGFR-3 over other receptors, making it a valuable tool for studying lymphatic biology without significant off-target effects. Its IC50 values for inhibiting VEGFR-3 are approximately 20 nmol/L, demonstrating its potency against this target .

Research Implications

The applications of this compound extend beyond direct therapeutic uses; it serves as a research tool in various scientific domains:

- Chemistry : Investigated as a reagent in organic synthesis.

- Biology : Used to explore the role of VEGFR-3 in lymphangiogenesis and associated diseases.

- Medicine : Potentially aids in developing new therapies targeting abnormal lymphatic growth.

作用機序

SAR131675は、リンパ管新生の調節に関与する受容体型チロシンキナーゼであるVEGFR3を選択的に阻害することで、その効果を発揮します。VEGFR3に結合することにより、this compoundは下流のシグナル伝達経路の活性化を防ぎ、それによりリンパ管内皮細胞の増殖と遊走を阻害します。 このメカニズムは、がんにおける腫瘍の増殖と転移を抑制する上で重要です .

類似の化合物との比較

類似の化合物

アクチニブ: VEGFR1、VEGFR2、およびVEGFR3に対してより幅広い活性を有する別のVEGFR阻害剤。

カボザンチニブ: VEGFR2やMETなど、複数のチロシンキナーゼを阻害します。

ニンテダニブ: VEGFR1、VEGFR2、およびVEGFR3、ならびにFGFRやPDGFRなどの他の受容体を標的とします.

This compoundの独自性

This compoundは、VEGFR1およびVEGFR2に対して最小限の活性で、VEGFR3に対して高い選択性を示すため、ユニークです。 この選択性により、オフターゲット効果が軽減され、リンパ管新生を特異的に標的とする治療薬としての可能性が高まります .

類似化合物との比較

Similar Compounds

Axitinib: Another VEGFR inhibitor with broader activity against VEGFR1, VEGFR2, and VEGFR3.

Cabozantinib: Inhibits multiple tyrosine kinases, including VEGFR2 and MET.

Nintedanib: Targets VEGFR1, VEGFR2, and VEGFR3, as well as other receptors like FGFR and PDGFR.

Uniqueness of SAR131675

This compound is unique due to its high selectivity for VEGFR3, with minimal activity against VEGFR1 and VEGFR2. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent specifically targeting lymphangiogenesis .

生物活性

SAR131675 is a highly selective vascular endothelial growth factor receptor-3 (VEGFR-3) tyrosine kinase inhibitor that has garnered attention for its potential therapeutic applications in oncology and inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications in disease models.

This compound selectively inhibits VEGFR-3, which is crucial for lymphangiogenesis and plays a significant role in tumor metastasis. The compound has been shown to have a preferential inhibitory effect on VEGFR-3 compared to other receptors, including VEGFR-1 and VEGFR-2, with an IC50 value of approximately 20 nmol/L for inhibiting primary human lymphatic cell proliferation induced by VEGF-C and VEGF-D .

Key Features:

- Selectivity : this compound is 10-fold more selective for VEGFR-3 than for VEGFR-1 and 50-fold more selective than for VEGFR-2 .

- Inhibition of Autophosphorylation : It effectively inhibits the autophosphorylation of VEGFR-3, which is critical for its signaling pathway activation .

- Impact on Lymphangiogenesis : By blocking the action of VEGF-C and VEGF-D, this compound disrupts lymphatic vessel formation, which is particularly relevant in cancer metastasis .

Anti-inflammatory Effects

Research indicates that this compound treatment significantly reduces systemic inflammation markers such as MCP-1 and TNF-α in diabetic mouse models. In particular, it has been shown to lower serum cholesterol, free fatty acids, and triglycerides while decreasing albuminuria in db/db mice . These findings suggest that this compound may ameliorate conditions associated with chronic inflammation.

Induction of Apoptosis

In vitro studies have demonstrated that this compound induces apoptosis in human umbilical vein endothelial cells (HUVECs) through a mitochondria-dependent pathway. This includes:

- Mitochondrial Dysfunction : Induction of reactive oxygen species (ROS) generation.

- Caspase Activation : Increased activity of caspase-3 and changes in the expression levels of apoptosis-related proteins (Bcl-2 downregulation and Bax upregulation) .

Case Studies and Experimental Models

-

Diabetic Nephropathy Model :

- In a study involving db/db mice, this compound demonstrated a significant reduction in renal lymphangiogenesis markers and improved renal function indicators compared to control groups .

- The treatment also reversed the effects of TGF-β and TNF-α on lymphangiogenesis, indicating its potential utility in managing diabetic nephropathy.

-

Cancer Models :

- In various tumor models (e.g., mammary carcinoma), this compound significantly reduced tumor growth and metastasis by altering immune cell profiles within tumors. Notably, it decreased the proportion of immunosuppressive myeloid-derived suppressor cells (MDSCs) while increasing CD8+ T cell populations .

- The treatment also modulated the balance between myeloid and lymphocyte populations, favoring an anti-tumor immune response .

Data Summary

| Study Focus | Findings |

|---|---|

| Selectivity | 10-fold more selective for VEGFR-3 than VEGFR-1; 50-fold than VEGFR-2 |

| Inhibition of Proliferation | IC50 ~20 nmol/L for lymphatic cells; no antiproliferative effect on tumor cells |

| Anti-inflammatory Effects | Reduced MCP-1 and TNF-α levels; improved metabolic parameters in diabetic models |

| Induction of Apoptosis | Increased ROS; activation of caspase pathways; changes in Bcl-2/Bax ratios |

| Tumor Growth Impact | Significant reduction in tumor size and metastasis; altered immune cell composition |

特性

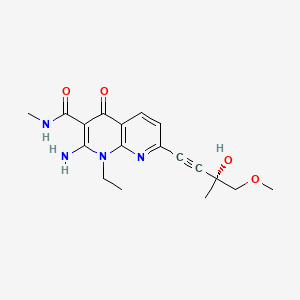

IUPAC Name |

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。